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molecular formula C7H5Br2Cl B178019 4-Bromo-2-(bromomethyl)-1-chlorobenzene CAS No. 149965-41-3

4-Bromo-2-(bromomethyl)-1-chlorobenzene

Cat. No. B178019
M. Wt: 284.37 g/mol
InChI Key: LARDKFQCEKGHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313071B1

Procedure details

20.0 g of 5-bromo-2-chlorobenzyl alcohol was dissolved in 100 ml of ethylene glycol dimethyl ether. To this solution, 9.4 g of phosphorus tribromide was added at −20° C., followed by stirring at room temperature for 1 hour. To the reaction solution, water was added, followed by extraction with toluene, and washing with an aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 24.9 g of a crude product of 5-bromo-2-chlorobenzyl bromide as white crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[CH2:7]O.P(Br)(Br)[Br:12].O>COCCOC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[CH2:7][Br:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(CO)C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene
WASH
Type
WASH
Details
washing with an aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CBr)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: CALCULATEDPERCENTYIELD 252.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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